Desialylated human cad antigenic determinant

Beschreibung

Eigenschaften

IUPAC Name |

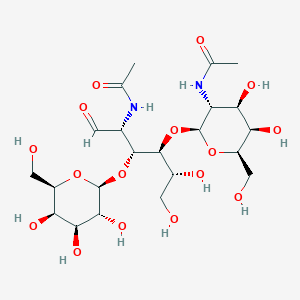

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14-,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGUPKXCDOJNJC-IHQAUTJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149143 | |

| Record name | Desialylated human cad antigenic determinant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110101-22-9 | |

| Record name | Desialylated human cad antigenic determinant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110101229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desialylated human cad antigenic determinant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stepwise Protection and Condensation

The synthesis begins with the strategic protection of hydroxyl groups to ensure regioselective glycosylation. As detailed in foundational work, 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose serves as the starting galactose donor. This compound undergoes condensation with benzyl 2-azido-4,6-di-O-benzyl-2-deoxy-β-D-galactopyranoside in the presence of trimethylsilyl triflate , a potent Lewis acid catalyst that promotes β-glycosidic bond formation. This step yields benzyl 2-azido-4,6-di-O-benzyl-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-β-D-galactopyranoside with a 76% yield.

Key considerations:

-

Trimethylsilyl triflate enhances reaction efficiency by stabilizing oxocarbenium intermediates.

-

Benzyl and acetyl groups shield reactive hydroxyls, preventing undesired side reactions.

Sequential Glycosylation and Azido Group Manipulation

The intermediate undergoes a second glycosylation with 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl bromide , facilitated by silver silicate on alumina and molecular sieve 4 Å . This step achieves a 61% yield of the trisaccharide derivative, benzyl 2-azido-4,6-di-O-benzyl-2-deoxy-3-O-(2,6-di-O-benzyl-β-D-galactopyranosyl)-β-D-galactopyranoside . The azido groups (-N3) at C2 positions are pivotal for subsequent transformations:

-

Reduction : Sodium borohydride (NaBH4) converts azides to amines.

-

N-Acetylation : Treatment with acetic anhydride introduces acetamido groups.

-

O-Deacetylation : Alkaline hydrolysis (e.g., NaOH/MeOH) removes acetyl protections.

-

Catalytic Hydrogenolysis : Palladium-catalyzed hydrogenation cleaves benzyl ethers, yielding the final desialylated product.

Analytical Validation of Synthesis

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Recent advancements in glycosylation monitoring highlight the utility of HPAEC-PAD for validating synthetic products. This technique resolves neutral and acidic monosaccharides with high sensitivity, detecting minor deviations in glycosylation patterns (e.g., incomplete deprotection or residual sialic acid). For the Cad determinant, HPAEC-PAD confirms the absence of sialic acid and quantifies galactose and N-acetylgalactosamine residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra provide definitive proof of structural integrity. Key signals include:

-

Anomeric protons : δ 4.5–5.5 ppm for β-linked galactopyranosides.

-

Acetamido groups : δ 2.0 ppm (singlet, -NHCOCH3).

-

Absence of sialic acid resonances (typically δ 1.7–2.3 ppm for N-acetylneuraminic acid).

Comparative Analysis of Synthetic Strategies

Key Findings :

-

Chemical synthesis offers precise control over glycosidic linkages but requires extensive protecting group management.

-

Enzymatic methods (e.g., neuraminidase treatment) are underutilized for the Cad determinant but show promise for mild, scalable desialylation.

Challenges and Optimizations

Protecting Group Strategy

The choice of benzyl (Bn) and acetyl (Ac) groups balances stability and reactivity:

Wissenschaftliche Forschungsanwendungen

Immunological Applications

a. Tumor Markers

Desialylated cad antigens are recognized for their role as tumor markers, particularly in gastric and pancreatic cancers. Research has identified various internally sialylated carbohydrate tumor marker candidates, including Sd a/CAD antigens. Focused glycomic analyses have revealed that certain desialylated glycan structures correlate with elevated levels in cancer patients, suggesting their potential as biomarkers for early diagnosis and monitoring of cancer progression .

b. Clearance of Dying Cells

Desialylation facilitates the clearance of apoptotic cells by macrophages, enhancing immune response efficiency. Catalytically active antibodies with sialidase activity have been shown to promote the desialylation of dying cells, which aids their recognition and uptake by macrophages . This mechanism is crucial for maintaining tissue homeostasis and preventing autoimmune responses.

Cancer Research

a. Glycomic Profiling

The desialylated cad antigenic determinant serves as a model compound for studying glycosylation patterns in cancer cells. By analyzing the glycan profiles of various cancer types, researchers can identify unique sialylation patterns that may serve as diagnostic indicators . The application of high-performance liquid chromatography (HPLC) has proven effective in profiling these glycans, leading to the identification of 17 candidate markers associated with different cancers .

b. Therapeutic Development

Understanding the role of desialylated cad antigens in tumor biology can inform therapeutic strategies. For instance, targeting the pathways involved in desialylation may provide novel approaches to enhance the efficacy of existing cancer therapies or develop new treatments aimed at specific tumor types .

Metabolic Studies

a. Lipid Metabolism

Desialylation has been linked to alterations in lipid metabolism, particularly concerning apolipoproteins like APOB100. Studies indicate that the removal of sialic acid from lipoproteins can influence their interaction with cellular receptors and impact cholesterol accumulation in vascular tissues . This relationship underscores the potential of dCad in understanding metabolic disorders such as atherosclerosis.

b. Atherosclerosis Research

Animal models deficient in specific sialidases have demonstrated that desialylation contributes to atherogenesis by enhancing LDL uptake by arterial cells through lectin receptors like Asgr1. These findings highlight the importance of dCad in elucidating mechanisms underlying cardiovascular diseases and developing targeted interventions .

Case Studies and Findings

Wirkmechanismus

The desialylated human cad antigenic determinant exerts its effects by interacting with specific receptors and proteins on the surface of cells. The removal of sialic acid residues alters the binding affinity and specificity of the glycoprotein, affecting cell signaling pathways and immune responses. The molecular targets and pathways involved include lectins, selectins, and other carbohydrate-binding proteins that recognize the modified glycan structure.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Limitations

- Therapeutic Potential: Desialylated Cad antigen could be used in blood group typing or antibody production, while desialylated bLF N-glycans may offer anti-inflammatory therapies .

- This suggests context-dependent effects of sialic acid removal.

Biologische Aktivität

The desialylated human cad antigenic determinant is a modified glycoprotein that plays a significant role in various biological processes, particularly in cell-cell interactions and immune responses. This article delves into its biological activity, mechanisms of action, and implications in health and disease, specifically focusing on cardiovascular diseases and atherosclerosis.

Overview of Desialylation

Desialylation refers to the enzymatic removal of sialic acid residues from glycoproteins, which alters their biological properties. The this compound is derived from the human cad antigenic determinant, a glycoprotein involved in immune regulation and cellular communication. The process of desialylation can significantly affect the compound's interaction with cell surface receptors and its subsequent biological functions.

The biological activity of the this compound is primarily mediated through its interaction with specific receptors on cell surfaces. The removal of sialic acid residues enhances the binding affinity of the glycoprotein to various lectins and receptors, influencing several signaling pathways. Key mechanisms include:

- Enhanced Cell Adhesion : Desialylated forms exhibit increased binding to selectins and asialoglycoprotein receptors (ASGPR), facilitating cell adhesion processes crucial for inflammation and immune response.

- Altered Immune Responses : The desialylated determinant can modify the immunogenicity of antigens, potentially leading to altered T-cell responses and cytokine production .

- Increased Oxidative Modification : Desialylated lipoproteins, such as low-density lipoprotein (LDL), are more prone to oxidative modifications, contributing to atherogenic processes .

Atherosclerosis

Research indicates that desialylation is a critical factor in the development of atherosclerosis. The following points summarize key findings:

- Desialylated LDL : Studies have shown that desialylated LDL has a higher propensity for oxidation and accumulation within arterial walls compared to native LDL. This accumulation is linked to increased cholesterol uptake by smooth muscle cells, promoting plaque formation .

- Sialidase Activity : Elevated sialidase activity has been observed in conditions like coronary artery disease (CAD), leading to increased desialylation of LDL particles. This process is associated with enhanced atherogenic potential .

- Animal Models : Genetic models deficient in sialidases exhibit reduced atherosclerotic lesions, highlighting the role of desialylation in cardiovascular pathology .

Study 1: Desialylation in CAD Patients

A study assessed the levels of sialic acid on LDL particles from CAD patients compared to healthy controls. Results indicated that CAD patients had significantly lower sialic acid content on LDL, correlating with higher levels of oxidized LDL and increased inflammatory markers. This suggests that desialylation may serve as a biomarker for cardiovascular risk assessment .

Study 2: Therapeutic Targeting of Sialidases

Another investigation explored therapeutic strategies targeting sialidase activity in mouse models of atherosclerosis. Inhibition of sialidases led to decreased levels of desialylated LDL and reduced plaque formation, indicating that modulating glycan structures could be a viable approach for preventing cardiovascular diseases .

Data Table: Comparison of Biological Activities

| Property | Sialylated Cad Determinant | Desialylated Cad Determinant |

|---|---|---|

| Binding Affinity | Higher | Lower |

| Immune Response Modulation | Inhibitory | Stimulating |

| Oxidative Modification Susceptibility | Low | High |

| Cell Adhesion Characteristics | Reduced | Enhanced |

Q & A

Q. How should researchers present complex data on antigenic determinants in publications?

- Answer: Use heatmaps to visualize epitope-antibody binding patterns and structural models to highlight conformational changes . Raw datasets (e.g., mass spectrometry profiles) should be deposited in public repositories (e.g., PRIDE). Adhere to FAIR principles for data sharing and cite ethical guidelines for human/animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.